Home > Products > Screening Compounds P39984 > 8-(Piperazin-1-yl)quinazoline
8-(Piperazin-1-yl)quinazoline - 221377-26-0

8-(Piperazin-1-yl)quinazoline

Catalog Number: EVT-2924547
CAS Number: 221377-26-0
Molecular Formula: C12H14N4
Molecular Weight: 214.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline []

    2. 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine []

      3. 8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-Chloroprazosin hydrochloride) []

        4. 4-(Piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine []

        Synthesis Analysis

        Methods

        The synthesis of 8-(Piperazin-1-yl)quinazoline can be achieved through several established methods:

        1. Niementowski's Synthesis: This involves reacting anthranilic acid with formamide at elevated temperatures to yield 4-oxoquinazoline derivatives .
        2. Reflux Method: A mixture of 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and piperazine in absolute ethanol is refluxed to produce the target compound. This method typically requires a catalyst and controlled temperature conditions .
        3. Cyclization Reactions: The incorporation of piperazine into the quinazoline framework often involves cyclization reactions that can be facilitated by heating or using specific solvents like ethanol or acetic acid .

        Technical Details

        The reactions are generally monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds .

        Molecular Structure Analysis

        Structure

        8-(Piperazin-1-yl)quinazoline features a quinazoline backbone with a piperazine ring attached at the 8-position. The structural formula can be represented as follows:

        C12H14N4\text{C}_{12}\text{H}_{14}\text{N}_4

        This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms in its molecular structure.

        Data

        The molecular weight of 8-(Piperazin-1-yl)quinazoline is approximately 214.27 g/mol. Its melting point varies based on purity but typically exceeds 250°C in synthesized forms .

        Chemical Reactions Analysis

        Reactions

        The chemical reactivity of 8-(Piperazin-1-yl)quinazoline can be attributed to functional groups present in both the quinazoline and piperazine moieties. Common reactions include:

        1. Nucleophilic Substitution: The nitrogen atoms in piperazine can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
        2. Acylation Reactions: The amine group in piperazine can react with acyl chlorides to form amides, enhancing the compound's biological activity .

        Technical Details

        These reactions are typically carried out under controlled conditions using solvents like dimethylformamide or ethanol, often requiring catalysts such as triethylamine or pyridine to facilitate the reaction process.

        Mechanism of Action

        The mechanism of action for 8-(Piperazin-1-yl)quinazoline involves its interaction with various biological targets. It acts primarily as an antagonist or modulator at certain receptor sites, including serotonin receptors. This interaction can lead to alterations in neurotransmitter release and modulation of various signaling pathways associated with mood regulation and pain perception .

        Process

        Upon binding to target receptors, 8-(Piperazin-1-yl)quinazoline may induce conformational changes that alter receptor activity, leading to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation.

        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: Generally appears as a white crystalline solid.
        • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but insoluble in non-polar solvents.

        Chemical Properties

        • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
        • Reactivity: Exhibits reactivity typical of amines; can undergo acylation and alkylation reactions.

        Relevant data from spectral analyses indicate characteristic absorption bands corresponding to C-H stretching (2928–3077 cm1^{-1}), C=O stretching (1665–1727 cm1^{-1}), and N-H bending vibrations that confirm the presence of functional groups within the compound .

        Applications

        8-(Piperazin-1-yl)quinazoline has significant scientific applications due to its pharmacological properties:

        1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases including cancer, depression, and anxiety disorders.
        2. Biological Research: Serves as a tool compound in research studies exploring receptor interactions and signaling pathways related to mental health disorders.
        3. Pharmaceutical Development: Investigated for its potential use in formulating new therapeutic agents due to its favorable solubility and bioactivity profiles.
        Introduction to Quinazoline-Piperazine Hybrids in Medicinal Chemistry

        Historical Evolution of Quinazoline Derivatives in Drug Discovery

        The quinazoline nucleus, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, established the foundation for a versatile chemotype in medicinal chemistry [1]. This bicyclic scaffold—comprising a benzene ring fused to a pyrimidine ring—underwent significant structural refinements, notably through Niementowski's 1895 synthesis using anthranilic acid and formamide under thermal conditions [1] [7]. Early investigations revealed quinazoline’s inherent stability challenges in acidic/alkaline environments and its propensity for hydrolysis to o-aminobenzaldehyde. However, substitution patterns profoundly modulated its reactivity and biological potential [1].

        The mid-20th century marked a pivotal shift with the discovery of natural quinazolinone alkaloids (e.g., vasicine, febrifugine) exhibiting potent bioactivities like bronchodilation and antimalarial effects [2] [5]. This spurred systematic exploration of synthetic derivatives, culminating in FDA-approved drugs such as the EGFR inhibitors gefitinib (2003) and erlotinib (2004) for oncology, and the α1-adrenergic antagonist prazosin (1976) for hypertension [2] [8]. The structural evolution highlights key pharmacophoric modifications:

        • Introduction of electron-withdrawing groups (e.g., Cl, F) at C-6/C-7 enhances kinase affinity.
        • 4-Anilino substituents enable target-specific interactions (e.g., with EGFR ATP pockets).
        • N-Alkylation of the quinazolin-4(3H)-one ring improves metabolic stability [1] [8].

        Table 1: Key Milestones in Quinazoline-Based Drug Development

        YearDevelopmentSignificance
        1869Griess synthesizes first quinazoline derivativeFoundation of scaffold chemistry
        1895Niementowski synthesis developedPractical route to 4(3H)-quinazolinones
        1976Prazosin approved (hypertension)First quinazoline-based clinical drug
        2003Gefitinib approved (NSCLC)Validation as kinase inhibitor scaffold
        2014Idelalisib approved (CLL/SLL)PI3Kδ inhibitor for hematologic malignancies

        Significance of Piperazine Motifs in Bioactive Compound Design

        Piperazine, a six-membered diamine heterocycle, serves as a fundamental pharmacokinetic enhancer in drug design. Its incorporation addresses critical limitations of lead compounds through:

        • Solubility Modulation: Protonatable nitrogen atoms (pKa ~9.8) enhance aqueous solubility across physiological pH ranges [4] [6].
        • Conformational Flexibility: The chair-to-chair inversion allows adaptation to diverse binding pockets.
        • Hydrogen Bonding Capacity: Acts as both H-bond acceptor (via N-atoms) and donor (via protonated N–H) [5].

        In CNS-active drugs, piperazine facilitates blood-brain barrier penetration, evidenced by antipsychotics like trifluoperazine. In antimicrobials (e.g., ciprofloxacin), it augments membrane permeability and target engagement [4]. Crucially, piperazine’s linker function optimizes spatial orientation between pharmacophores, as seen in the anticancer agent vandetanib, where it bridges quinazoline and aryl groups for optimal VEGFR binding [6] [8].

        Table 2: Physicochemical and Structural Contributions of Piperazine to Drug Profiles

        PropertyImpact on Drug ProfileExample Drug
        pKa ~9.8Enhanced water solubility and salt formationPrazosin hydrochloride
        Basic centerImproved tissue distribution and target engagementCiprofloxacin
        Conformational flexibilityAdaptation to diverse binding site topographiesGefitinib analogs
        H-bond acceptor/donorStronger interactions with biological targetsVandetanib

        Rationale for 8-(Piperazin-1-yl)quinazoline as a Privileged Scaffold

        The strategic fusion of quinazoline and piperazine at the C-8 position generates a hybrid pharmacophore with synergistic advantages. The 8-(piperazin-1-yl) substitution directly addresses key limitations of early quinazoline drugs:

        • Enhanced Solubility: Piperazine’s basicity counterbalances quinazoline’s hydrophobicity, improving bioavailability [2] [6].
        • Target Versatility: The scaffold interacts with multiple kinase ATP pockets (e.g., EGFR, VEGFR, BRAF) via conserved hinge-region hydrogen bonds from N-1 and C-2 carbonyl of quinazoline, while the piperazine tail explores hydrophobic subpockets [5] [8].
        • SAR Flexibility: Piperazine N-4 accepts diverse acyl/aryl groups, enabling affinity fine-tuning. For example, 4-arylpiperazine extensions augment EGFR inhibition (IC50 < 50 nM in optimized compounds) [2] [6].

        Structural analyses reveal that the 8-position’s electronic environment enhances piperazine’s electron-donating effect, increasing quinazoline’s nucleophilicity at N-3 and C-2 for target interactions. Hybrids like compound 35 ( [6]) demonstrate multi-kinase inhibition (VEGFR-2 IC50 = 0.29 μM; BRAF IC50 = 0.47 μM) and potent antiproliferative activity (GI50 = 7.16 μM across NCI-60 panels) [5] [8]. This scaffold’s capacity to yield dual EGFR/HER2 inhibitors (e.g., compound 10, IC50 = 0.096 μM) underscores its privileged status in oncology [2] [6].

        Table 3: Biological Activities of 8-(Piperazin-1-yl)quinazoline Hybrids

        TargetActivityOptimized CompoundKey Structural Feature
        EGFR/HER2IC50 = 0.096 μM (MCF-7)Benzenesulfonamide hybrid6-Br, pyridin-3-yl, thiourea linker
        Multi-kinase (VEGFR/BRAF)IC50 = 0.29–0.47 μMTriazolyl derivative3-Methyl-1,2,4-triazole-5-thione
        PI3KδIC50 = 0.23 nM (irreversible)6-Amino-7-substitutedAcrylamide warhead

        Properties

        CAS Number

        221377-26-0

        Product Name

        8-(Piperazin-1-yl)quinazoline

        IUPAC Name

        8-piperazin-1-ylquinazoline

        Molecular Formula

        C12H14N4

        Molecular Weight

        214.272

        InChI

        InChI=1S/C12H14N4/c1-2-10-8-14-9-15-12(10)11(3-1)16-6-4-13-5-7-16/h1-3,8-9,13H,4-7H2

        InChI Key

        WUOMFIBXTAXXRP-UHFFFAOYSA-N

        SMILES

        C1CN(CCN1)C2=CC=CC3=CN=CN=C32

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.